7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride
Description
7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride (CAS: 1236-36-8; molecular formula: C₁₆H₂₀ClN₅O₂) is a xanthine derivative structurally characterized by a benzylaminoethyl side chain attached to the purine-2,6-dione core.
Properties
IUPAC Name |
7-[2-(benzylamino)ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2.ClH/c1-19-14-13(15(22)20(2)16(19)23)21(11-18-14)9-8-17-10-12-6-4-3-5-7-12;/h3-7,11,17H,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNLEXCQDOPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154052 | |
| Record name | Theophylline, 7-(2-(benzylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236-36-8 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(phenylmethyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theophylline, 7-(2-(benzylamino)ethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline, 7-(2-(benzylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[2-(benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride , also known as KMUP-1, is a xanthine derivative that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
- Molecular Formula : C16H20ClN5O2
- Molecular Weight : 349.815 g/mol
- CAS Registry Number : 1236-36-8
The compound features a purine base structure with a benzylaminoethyl side chain, contributing to its unique biological activities.
Spectral Data
| Property | Value |
|---|---|
| InChIKey | NMCHYWGKBADVMK-UHFFFAOYSA-N |
| Exact Mass | 349.148789 g/mol |
| Solubility | Soluble in water and organic solvents |
KMUP-1 functions primarily as a phosphodiesterase (PDE) inhibitor , which plays a crucial role in modulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, KMUP-1 enhances the effects of these signaling molecules, leading to various physiological responses.
Pharmacological Effects
- Cognitive Enhancement : Research indicates that KMUP-1 may improve cognitive functions such as memory and learning. In animal models, it has shown potential in enhancing synaptic plasticity.
- Anti-inflammatory Properties : Studies suggest that KMUP-1 exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- Cardiovascular Benefits : The compound has been observed to promote vasodilation and improve blood flow, potentially benefiting cardiovascular health.
Study 1: Cognitive Effects in Rodents
A study conducted on rodents demonstrated that administration of KMUP-1 significantly improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic transmission in hippocampal neurons.
Study 2: Anti-inflammatory Mechanisms
In vitro studies showed that KMUP-1 reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
Comparative Biological Activity of KMUP-1
Phosphodiesterase Inhibition Profile
| PDE Type | Inhibition Effect |
|---|---|
| PDE4 | Moderate |
| PDE5 | High |
| PDE9 | Low |
Scientific Research Applications
Pharmacological Applications
1. Respiratory Therapeutics
- The compound is primarily recognized for its bronchodilator properties, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that it can enhance airflow and relieve symptoms of bronchospasm by relaxing bronchial smooth muscles.
2. Anti-inflammatory Effects
- Studies have shown that derivatives of theophylline can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a potential therapeutic agent in conditions characterized by excessive inflammation.
3. Neuroprotective Properties
- Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential role in mitigating neurodegenerative diseases by preventing neuronal apoptosis and promoting neuronal survival.
Biochemical Applications
1. Enzyme Inhibition
- The compound has been investigated as an inhibitor of phosphodiesterase enzymes (PDEs). By inhibiting PDEs, it can increase intracellular cyclic AMP levels, which is crucial for various cellular processes including signal transduction and energy metabolism.
2. Cellular Signaling Modulation
- Research indicates that this compound can influence cellular signaling pathways. It plays a role in modulating the activity of protein kinases and other signaling molecules, which can affect cell proliferation and differentiation.
Medicinal Chemistry Applications
1. Synthesis of Novel Derivatives
- The structure of 7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Medicinal chemists are exploring modifications to improve efficacy and reduce side effects.
2. Drug Formulation Development
- This compound is being studied for its potential use in drug formulations aimed at improving bioavailability and targeted delivery systems. Its solubility and stability characteristics are being evaluated for incorporation into various dosage forms.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Bronchodilator Effects in Asthma Patients | Evaluated the efficacy of the compound in asthmatic patients | Demonstrated significant improvement in lung function compared to placebo |
| Neuroprotective Mechanisms in Alzheimer’s Disease Models | Investigated the neuroprotective effects | Showed reduction in neuronal death and improved cognitive function in animal models |
| Phosphodiesterase Inhibition Studies | Assessed enzyme inhibition properties | Confirmed potent inhibition of PDE4 leading to increased cAMP levels |
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains:
-
A purine-2,6-dione core (theophylline derivative).
-
A 2-(benzylamino)ethyl side chain at position 7.
-
Methyl groups at positions 1 and 3.
-
A protonated secondary amine in the hydrochloride form.
Key reactive sites:
Hydrolysis Reactions
The purine core’s carbonyl groups (C2 and C6) are prone to hydrolysis under acidic or basic conditions, though steric hindrance from methyl groups may slow reactivity.
Alkylation and Substitution
The protonated benzylaminoethyl side chain may act as a leaving group or participate in nucleophilic substitution:
Salt-Specific Behavior
As a hydrochloride salt, the compound exhibits distinct solubility and stability properties compared to the free base:
-
Solubility : Increased water solubility due to ionic character .
-
Thermal Stability : Decomposition at elevated temperatures (>200°C), releasing HCl gas and regenerating the free base.
Oxidation and Reduction
| Process | Conditions | Effect |
|---|---|---|
| Oxidation | Strong oxidizing agents | Degradation of the purine ring to alloxan derivatives. |
| Reduction | Catalytic hydrogenation | Saturation of the purine ring (unlikely due to aromatic stability). |
Complexation and Coordination
The secondary amine and carbonyl groups may act as ligands for metal ions:
Limitations and Gaps in Data
Comparison with Similar Compounds
Table 1: Structural Features of Purine-2,6-dione Derivatives
Key Observations :
- The target compound’s benzylaminoethyl group introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration compared to doxofylline’s polar dioxolane ring .
- Reproterol ’s extended propyl chain and dihydroxyphenyl group improve water solubility, favoring rapid absorption .
- Bamifylline’s 8-phenylmethyl substitution and hydroxyethylamine side chain may increase adenosine receptor selectivity .
Pharmacokinetic Profiles
- Lipophilicity : Target compound > Etamiphylline > Bamifylline > Doxofylline (due to benzyl vs. dioxolane groups) .
- Metabolism: Benzylaminoethyl substituents (target compound) may undergo hepatic N-dealkylation, whereas dioxolane rings (doxofylline) are metabolized via hydrolysis .
- Half-Life : Reproterol’s polar groups result in shorter half-life (~2–3 hours) compared to the target compound’s predicted longer duration .
Q & A
Basic: What are the recommended methodologies for synthesizing 7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride?
Answer:
The synthesis of this compound typically involves multi-step nucleophilic substitution and condensation reactions. A key strategy is the use of computational reaction path searches (e.g., quantum chemical calculations) to optimize intermediate formation and reduce trial-and-error experimentation. For example, the ICReDD framework integrates computational modeling to predict optimal reaction conditions (e.g., solvent polarity, temperature) and minimize side-product formation . Purification often employs column chromatography with gradient elution, followed by recrystallization in polar aprotic solvents. Yield optimization can be achieved via Design of Experiments (DoE) to evaluate factors like reaction time, stoichiometry, and catalyst loading .
Advanced: How can statistical experimental design address challenges in optimizing reaction parameters for this compound?
Answer:
Advanced DoE techniques, such as Response Surface Methodology (RSM) or fractional factorial designs, enable systematic exploration of interdependent variables (e.g., temperature, pH, catalyst concentration) while minimizing experimental runs. For instance, a Central Composite Design (CCD) can model non-linear relationships between variables and responses (e.g., yield, purity). This approach is critical for resolving conflicting data, such as trade-offs between reaction rate and byproduct formation. Meta-analysis of historical datasets (e.g., from analogous purine derivatives) can further refine parameter ranges .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
Basic characterization requires:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- 1H/13C NMR to verify substitution patterns (e.g., benzylaminoethyl group positioning).
- HPLC-PDA for purity assessment (>95% recommended for biological assays).
For salt forms (e.g., monohydrochloride), ion chromatography or titrimetry can quantify chloride content .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., pH, serum proteins). Advanced strategies include:
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic half-life using LC-MS/MS.
- Receptor Binding Assays : Compare affinity constants (Kd) across isoforms (e.g., adenosine A1 vs. A2A receptors) to identify target specificity.
- Controlled Replication : Standardize assays using reference compounds (e.g., theophylline) and validate findings in orthogonal models (e.g., zebrafish vs. murine systems) .
Basic: What are the key considerations for designing stability studies of this compound?
Answer:
Basic stability protocols should assess:
- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks.
- Photostability : Exposure to UV-Vis light per ICH Q1B guidelines.
- Solution Stability : Monitor degradation in buffers (pH 1–10) via UV spectroscopy.
Use forced degradation (e.g., oxidative stress with H2O2) to identify vulnerable functional groups (e.g., purine ring oxidation) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in adenosine receptor modulation?
Answer:
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Map ligand-receptor binding kinetics (e.g., binding pocket hydration, residue interactions).
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in receptor activation.
- Cryo-EM or X-ray Crystallography : Resolve structural changes in receptor conformations upon ligand binding.
Cross-validate findings with mutagenesis studies (e.g., Ala-scanning of receptor domains) .
Advanced: What methodologies enable the identification of degradation products under stressed conditions?
Answer:
Hyphenated techniques like LC-QTOF-MS/MS with in-source fragmentation can characterize degradation pathways. For example:
- Oxidative Degradation : Monitor for hydroxylated or N-oxide derivatives.
- Hydrolytic Cleavage : Detect ring-opened products (e.g., uric acid analogs).
Pair with computational tools (e.g., in silico metabolite prediction) to prioritize peaks for structural elucidation .
Basic: How can researchers validate the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- Permeability : Perform Caco-2 assays or PAMPA to predict intestinal absorption.
- Bioavailability : Conduct pharmacokinetic studies in rodents, measuring AUC(0–24h) after oral vs. IV administration. Adjust formulations (e.g., nanocrystalline suspensions) if solubility <1 mg/mL .
Advanced: What strategies minimize off-target effects in functional assays?
Answer:
- Selectivity Screening : Profile against panels of GPCRs, kinases, and ion channels.
- CRISPR-Cas9 Knockout Models : Confirm target-specific effects (e.g., adenosine receptor KO vs. wild-type cells).
- Chemical Proteomics : Use photoaffinity probes to identify non-canonical binding partners .
Advanced: How can green chemistry principles be applied to improve the synthesis sustainability?
Answer:
- Catalyst Optimization : Replace Pd-based catalysts with Fe or Cu for coupling steps.
- Solvent Selection : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Waste Reduction : Implement flow chemistry for precise stoichiometric control and inline purification. Computational solvent screening (e.g., COSMO-RS) can identify eco-friendly alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
